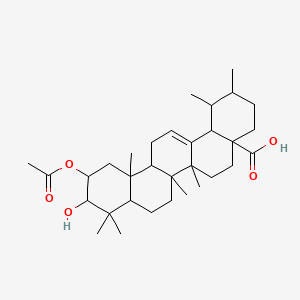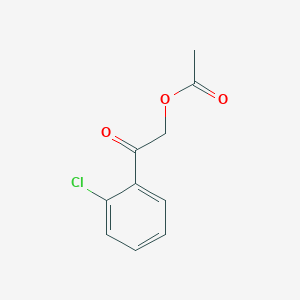
2-(2-Chlorophenyl)-2-oxoethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-2-oxoethyl acetate is an organic compound with the molecular formula C10H9ClO3 It is a derivative of acetic acid and contains a chlorophenyl group, which imparts unique chemical properties to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-2-oxoethyl acetate typically involves the esterification of 2-(2-chlorophenyl)-2-oxoethanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of phase-transfer catalysts can enhance the reaction efficiency and reduce the reaction time. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chlorophenyl)-2-oxoethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(2-chlorophenyl)-2-oxoacetic acid.
Reduction: Reduction reactions can convert the compound into 2-(2-chlorophenyl)-2-hydroxyethyl acetate.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed under basic conditions.
Major Products Formed
Oxidation: 2-(2-Chlorophenyl)-2-oxoacetic acid.
Reduction: 2-(2-Chlorophenyl)-2-hydroxyethyl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Chlorophenyl)-2-oxoethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Chlorophenyl)-2-oxoethyl acetate involves its interaction with specific molecular targets. The chlorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further participate in biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chlorophenyl)acetic acid
- 2-(2-Chlorophenyl)ethanol
- 2-(2-Chlorophenyl)acetaldehyde
Uniqueness
2-(2-Chlorophenyl)-2-oxoethyl acetate is unique due to its ester functional group, which imparts distinct reactivity compared to its analogs. The presence of both the chlorophenyl and acetate groups allows for diverse chemical transformations and applications, making it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H9ClO3 |
|---|---|
Poids moléculaire |
212.63 g/mol |
Nom IUPAC |
[2-(2-chlorophenyl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C10H9ClO3/c1-7(12)14-6-10(13)8-4-2-3-5-9(8)11/h2-5H,6H2,1H3 |
Clé InChI |
FVPDGYGSHDQTJL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(=O)C1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


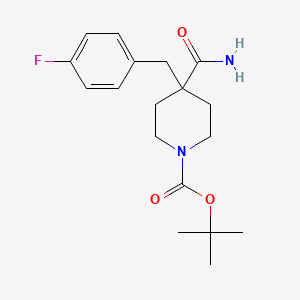


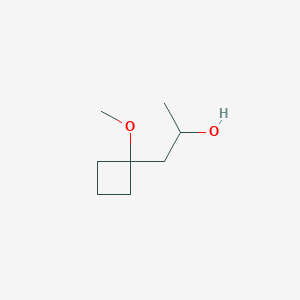
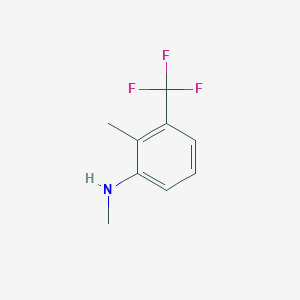

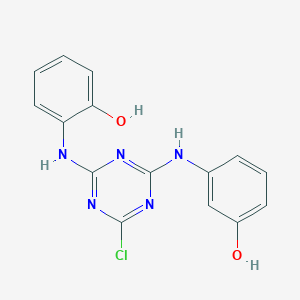
![6-Fluoro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B12276699.png)

![5-Methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B12276704.png)
![7-Methoxy-3-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12276705.png)
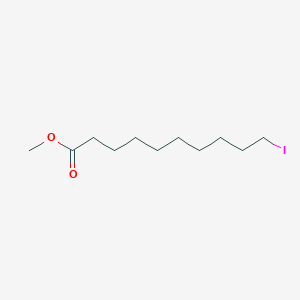
![1-[Bis(trifluoroacetoxy)iodo]-4-methylbenzene](/img/structure/B12276720.png)
